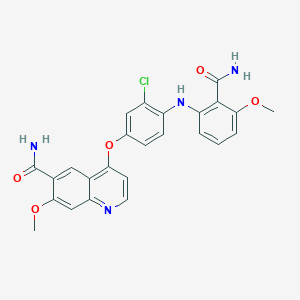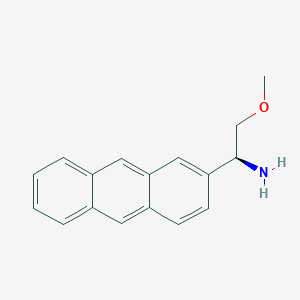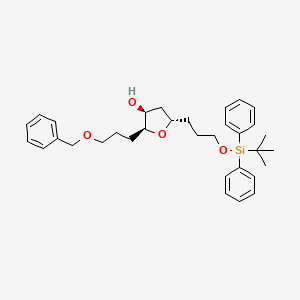
(S)-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid is a compound that features a morpholine ring substituted with a tert-butoxycarbonyl group and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl chloroformate as the protecting agent and subsequent reaction with a suitable propanoic acid derivative under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like trifluoroacetic acid for deprotection .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(S)-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-(4-(Methoxycarbonyl)morpholin-3-YL)propanoic acid: Similar structure but with a methoxycarbonyl group instead of a tert-butoxycarbonyl group.
(S)-3-(4-(Ethoxycarbonyl)morpholin-3-YL)propanoic acid: Similar structure but with an ethoxycarbonyl group instead of a tert-butoxycarbonyl group.
(S)-3-(4-(Isopropoxycarbonyl)morpholin-3-YL)propanoic acid: Similar structure but with an isopropoxycarbonyl group instead of a tert-butoxycarbonyl group.
Uniqueness
The uniqueness of (S)-3-(4-(Tert-butoxycarbonyl)morpholin-3-YL)propanoic acid lies in the presence of the tert-butoxycarbonyl group, which provides steric hindrance and stability, making it a valuable protecting group in organic synthesis. This feature distinguishes it from other similar compounds with different protecting groups .
Propriétés
Formule moléculaire |
C12H21NO5 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
3-[(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]propanoic acid |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-7-17-8-9(13)4-5-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1 |
Clé InChI |
PNHILSYMESMDIU-VIFPVBQESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCOC[C@@H]1CCC(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOCC1CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-(1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene)aminobenzoate](/img/structure/B13049409.png)
![1-[3-(Trifluoromethoxy)phenyl]prop-2-EN-1-amine](/img/structure/B13049412.png)






![2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenyl 8-quinolinesulfonate](/img/structure/B13049439.png)
![Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[4.5]Decan-2-One Hydrochloride](/img/structure/B13049453.png)
![2-(Trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylic acid](/img/structure/B13049462.png)

![3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13049471.png)

